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Compound of Interest

Compound Name: Otophylloside F

Cat. No.: B15592595 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Otophylloside F is a C21 steroidal glycoside isolated from the roots of Cynanchum

otophyllum. Preliminary studies have indicated its potential as a bioactive compound, notably

its ability to suppress seizure-like locomotor activity induced by pentylenetetrazole (PTZ) in

zebrafish models. This suggests a possible modulatory effect on neurotransmitter systems,

making it a compound of interest for further investigation in drug development, particularly for

neurological disorders. The complete structural elucidation and characterization of

Otophylloside F are paramount for understanding its structure-activity relationships and

mechanism of action. This document provides a detailed guide to the spectroscopic analysis of

Otophylloside F using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS),

including generalized experimental protocols and data presentation formats.

Spectroscopic Data of Otophylloside F
The definitive spectroscopic data for Otophylloside F can be found in the following publication:

Li, J.-L., et al. (2015). Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum

otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by

Pentylenetetrazole. Journal of Natural Products, 78(7), 1548–1555.
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The following tables are structured to present the ¹H NMR, ¹³C NMR, and MS data as would be

detailed in the above-cited reference.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Otophylloside F (Data to be populated from Li et al.,

J. Nat. Prod. 2015, 78, 7, 1548–1555)

Position δH (ppm) Multiplicity J (Hz)

... ... ... ...

... ... ... ...

Table 2: ¹³C NMR Spectroscopic Data for Otophylloside F (Data to be populated from Li et al.,

J. Nat. Prod. 2015, 78, 7, 1548–1555)

Position δC (ppm)

... ...

... ...

Mass Spectrometry (MS) Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Otophylloside F (Data to be

populated from Li et al., J. Nat. Prod. 2015, 78, 7, 1548–1555)

Ionization Mode [M+Na]⁺ Molecular Formula Calculated m/z

HR-ESI-MS ... C₄₈H₇₆O₁₆ ...

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Otophylloside F,

based on standard methodologies for natural product characterization.
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Sample Preparation
Isolation and Purification: Otophylloside F should be isolated from the plant source,

Cynanchum otophyllum, using appropriate chromatographic techniques (e.g., silica gel

column chromatography, preparative HPLC) to achieve a purity of >95%.

NMR Sample Preparation:

Weigh 5-10 mg of purified Otophylloside F.

Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent (e.g.,

pyridine-d₅, methanol-d₄, or chloroform-d). Pyridine-d₅ is often used for complex

glycosides to improve the resolution of hydroxyl proton signals.

Transfer the solution to a 5 mm NMR tube.

MS Sample Preparation:

Prepare a stock solution of purified Otophylloside F in a high-purity solvent such as

methanol or acetonitrile at a concentration of approximately 1 mg/mL.

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with an

appropriate solvent system (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

NMR Data Acquisition
All NMR spectra should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) to

ensure adequate signal dispersion.

¹H NMR Spectroscopy:

Purpose: To determine the chemical environment of all protons in the molecule.

Typical Parameters:

Pulse Program: zg30

Solvent: Pyridine-d₅
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Temperature: 298 K

Number of Scans: 16-64

Relaxation Delay: 2.0 s

Spectral Width: 0-15 ppm

¹³C NMR Spectroscopy:

Purpose: To identify all unique carbon atoms.

Typical Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Solvent: Pyridine-d₅

Temperature: 298 K

Number of Scans: 2048-8192

Relaxation Delay: 2.0 s

Spectral Width: 0-220 ppm

2D NMR Spectroscopy (COSY, HSQC, HMBC):

¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for establishing the

connectivity of the aglycone and the glycosidic linkages.

Mass Spectrometry Data Acquisition
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High-resolution mass spectrometry is essential for determining the elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is

recommended.

ESI-MS Parameters (Positive Ion Mode):

Purpose: To determine the accurate mass and elemental composition of the parent

molecule.

Typical Parameters:

Ionization Mode: ESI positive

Capillary Voltage: 3.5-4.5 kV

Drying Gas Flow: 8-12 L/min

Drying Gas Temperature: 300-350 °C

Fragmentor Voltage: 100-150 V

Mass Range: m/z 100-1500

Data Acquisition: Centroid mode

MS/MS Fragmentation Analysis:

Purpose: To obtain structural information by fragmenting the parent ion.

Method: Select the parent ion of Otophylloside F for collision-induced dissociation (CID)

and analyze the resulting fragment ions. This can help in sequencing the sugar moieties

and identifying the aglycone.
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Experimental Workflow
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Caption: Experimental workflow for the isolation and spectroscopic analysis of Otophylloside
F.

Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a hypothetical mechanism of action for

Otophylloside F based on its observed anti-seizure activity in a pentylenetetrazole (PTZ)

model. PTZ is a known antagonist of the GABA-A receptor. This pathway is for illustrative

purposes and requires experimental validation.
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Caption: Hypothetical mechanism of Otophylloside F's anti-seizure effect via GABA-A

receptor modulation.
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[https://www.benchchem.com/product/b15592595#spectroscopic-analysis-of-otophylloside-f-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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